Malonic acid, oxo-, diethyl ester, dimethylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(dimethylhydrazinylidene)propanedioate is an organic compound with the molecular formula C9H16N2O4 It is a derivative of malonic ester and contains a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(dimethylhydrazinylidene)propanedioate can be synthesized through the alkylation of diethyl malonate with dimethylhydrazine. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with dimethylhydrazine under controlled conditions to yield diethyl 2-(dimethylhydrazinylidene)propanedioate.
Industrial Production Methods
While specific industrial production methods for diethyl 2-(dimethylhydrazinylidene)propanedioate are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(dimethylhydrazinylidene)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction can produce primary amines.
Substitution: Substitution reactions yield various substituted hydrazine derivatives.
Scientific Research Applications
Diethyl 2-(dimethylhydrazinylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of diethyl 2-(dimethylhydrazinylidene)propanedioate involves its reactivity as a nucleophile due to the presence of the hydrazine group. This allows it to participate in various nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-(dimethylhydrazinylidene)propanedioate.
Dimethylhydrazine: A reagent used in the synthesis of the compound.
Diethyl 2-(hydrazinylidene)propanedioate: A similar compound with a hydrazine group instead of a dimethylhydrazine group.
Uniqueness
Diethyl 2-(dimethylhydrazinylidene)propanedioate is unique due to the presence of the dimethylhydrazine group, which imparts distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound in organic synthesis and research.
Properties
CAS No. |
73747-64-5 |
---|---|
Molecular Formula |
C9H16N2O4 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
diethyl 2-(dimethylhydrazinylidene)propanedioate |
InChI |
InChI=1S/C9H16N2O4/c1-5-14-8(12)7(10-11(3)4)9(13)15-6-2/h5-6H2,1-4H3 |
InChI Key |
HJJBFVPLKKKFTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NN(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.